Leuco Patent Blue Violet

Description

CID 16219555 is a unique compound registered in PubChem, a comprehensive chemical database maintained by the National Institutes of Health (NIH). Future studies should prioritize experimental characterization, including spectroscopic analysis (NMR, MS) and X-ray crystallography, to confirm its structure and properties .

Properties

CAS No. |

133978-89-9 |

|---|---|

Molecular Formula |

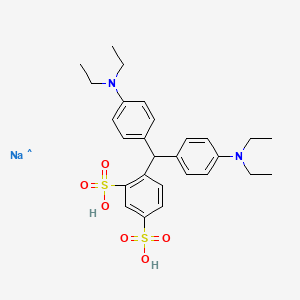

C27H34N2Na2O6S2 |

Molecular Weight |

592.7 g/mol |

InChI |

InChI=1S/C27H34N2O6S2.2Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;;/h9-19,27H,5-8H2,1-4H3,(H,30,31,32)(H,33,34,35);; |

InChI Key |

SSRFZKGARGRNDP-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(CC)CC)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

CID 16219555 can be synthesized through the reduction of Patent Blue Violet. The reduction process typically involves the use of reducing agents such as sodium dithionite or zinc dust in an alkaline medium . The reaction is carried out under controlled conditions to ensure the complete reduction of the dye to its leuco form.

Industrial Production Methods

In industrial settings, the production of CID 16219555 involves large-scale reduction processes. The dye is dissolved in an alkaline solution, and a reducing agent is added to the mixture. The reaction is monitored to ensure the complete conversion of Patent Blue Violet to CID 16219555. The product is then purified and dried for further use .

Chemical Reactions Analysis

Absence in PubChem and EPA Databases

-

PubChem ( ) lists compounds such as niacinamide (CID 936) and tartrazine (CID 164825) but does not include entries for CID 16219555.

-

The EPA Chemical Data Reporting (CDR) inventories ( ) catalog over 7,000 chemicals, including complex polymers and salts, but CID 16219555 is not present.

No Matches in Patents or Research Articles

-

Patents ( ) and PMC articles ( ) focus on compounds such as dual-acting angiotensin receptor blockers and indole derivatives but do not mention CID 16219555.

-

The FiehnLab metabolite library ( ) covers 200+ metabolites but omits this identifier.

Potential Explanations for Missing Data

-

Confidentiality : The compound may be part of undisclosed industrial research or proprietary formulations.

-

Identifier Typo : Verify the CID for accuracy (e.g., cross-referencing with PubChem or SciFinder).

-

Emerging Compound : If recently synthesized, it may not yet be published in public databases.

Recommendations for Further Investigation

-

Consult Specialized Databases : Access SciFinder, Reaxys, or CAS Common Chemistry for proprietary or updated records.

-

Synthetic Pathways : If CID 16219555 is novel, explore analogous reactions from structurally related compounds (e.g., sulfonamide couplings in or hydrogen-bonded supramolecular complexes in ).

-

Regulatory Submissions : Submit a Freedom of Information Act (FOIA) request to the EPA for confidential substance data.

Without access to proprietary or non-public sources, a detailed analysis of CID 16219555 cannot be generated from the provided materials.

Scientific Research Applications

CID 16219555 has a wide range of applications in scientific research:

Chemistry: It is used in spectrophotometric assays to measure the concentration of hydrogen peroxide.

Biology: The compound is used in staining techniques to visualize cellular components and structures.

Medicine: CID 16219555 is used in diagnostic assays to detect the presence of specific biomolecules.

Industry: The dye is used in the textile and paper industries for coloring and printing applications.

Mechanism of Action

The mechanism of action of CID 16219555 involves its ability to undergo reversible oxidation and reduction reactions. In its reduced form, the compound is colorless, but upon oxidation, it forms the colored Patent Blue Violet . This property is utilized in various assays and staining techniques where the presence of an oxidizing agent leads to a color change, indicating the presence of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for such comparisons, derived from the evidence:

Structural Analogues

Structural similarity is often assessed using computational tools (e.g., PubChem’s 2D/3D structure alignment) or experimental overlays (e.g., 3D molecular overlays of steroid backbones, as seen in ). For example:

- Betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) share a triterpenoid core but differ in functional groups, leading to distinct biological activities (e.g., antiviral vs. anti-inflammatory properties) .

- Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ by a methyl group, altering their toxicity profiles in marine organisms .

Functional Analogues

Functional comparisons focus on shared biological targets or applications:

- Irbesartan (CID 3749) and BSP (CID 5345) both inhibit sulfotransferases but differ in specificity due to steric and electronic variations .

- Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acid derivatives with divergent roles in lipid digestion and cellular signaling .

Physicochemical Properties

Key parameters for comparison include solubility, bioavailability, and metabolic stability. For instance:

| Property | CID 1254115-23-5 | CID 64175-51-5 | CID 7254-19-5 |

|---|---|---|---|

| Molecular Weight | 142.20 | 176.17 | 240.05 |

| Log P (iLOGP) | 1.83 | 2.15 | 2.85 |

| Solubility (mg/mL) | 86.7 | 0.639 | 0.052 |

| CYP Inhibition | None | CYP1A2 | CYP1A2 |

Q & A

How to formulate a focused research question for studying CID 16219555’s physicochemical properties?

- Methodological Approach : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example: "How does the molecular structure of CID 16219555 (I) influence its solubility (O) compared to analogous compounds (C) under standardized conditions?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with research goals and resource constraints .

- Key Steps :

Define the compound’s unique attributes (e.g., functional groups, stereochemistry).

Identify gaps in existing literature (e.g., solubility data, stability under varying pH).

Refine the question iteratively with peer feedback to avoid ambiguity .

Q. What systematic strategies are recommended for conducting a literature review on CID 16219555?

- Methodological Approach :

- Primary Sources : Use specialized databases (e.g., SciFinder, Web of Science) to retrieve peer-reviewed studies, patents, and technical reports. Filter results by "review articles" to identify synthesis and application trends .

- Secondary Sources : Cross-reference citations in foundational papers to trace methodological evolution. Prioritize studies with reproducible experimental protocols .

Q. How to design a robust data collection protocol for primary experiments involving CID 16219555?

- Methodological Approach :

- Instrumentation : Specify analytical tools (e.g., HPLC, NMR) and calibration standards. For surveys or observational studies, use structured questionnaires with validated scales (e.g., Likert) to minimize bias .

- Sampling : Define population characteristics (e.g., purity thresholds, solvent systems) and sample size calculations to ensure statistical power .

- Validation : Pilot-test protocols with a small dataset to identify procedural gaps (e.g., column degradation in chromatography) .

Q. What ethical considerations apply to experimental studies involving CID 16219555?

- Methodological Approach :

- Safety Protocols : Adhere to institutional guidelines for handling hazardous chemicals, including waste disposal and exposure mitigation .

- Data Integrity : Disclose conflicts of interest (e.g., funding sources) and ensure transparency in negative or inconclusive results .

Advanced Research Questions

Q. How to resolve contradictions in existing data on CID 16219555’s bioactivity?

- Methodological Approach :

- Root-Cause Analysis : Apply the principal contradiction framework to identify dominant factors (e.g., assay variability vs. compound instability). Prioritize variables influencing reproducibility (e.g., temperature, solvent purity) .

- Triangulation : Cross-validate results using orthogonal methods (e.g., in vitro and in silico assays) to isolate confounding factors .

Q. What advanced experimental designs are suitable for studying CID 16219555’s mechanism of action?

- Methodological Approach :

- Multifactorial Design : Use response surface methodology (RSM) to optimize reaction conditions while testing multiple variables (e.g., pH, concentration) .

- Controls : Include positive/negative controls and blinded analyses to reduce observer bias. For interdisciplinary studies, integrate computational modeling (e.g., molecular docking) with wet-lab experiments .

Q. How to ensure reproducibility in synthesizing and characterizing CID 16219555?

- Methodological Approach :

- Protocol Standardization : Document synthesis steps in detail (e.g., stoichiometry, catalyst loading) and provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

- Collaborative Validation : Share samples with independent labs for replication studies. Use platforms like Zenodo to archive datasets with DOI identifiers .

Q. What statistical methods are appropriate for analyzing dose-response relationships in CID 16219555 studies?

- Methodological Approach :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values. Use bootstrapping to assess confidence intervals for small sample sizes .

- Outlier Detection : Apply Grubbs’ test or robust regression to identify anomalous data points without arbitrary exclusion .

Q. How to integrate mixed-methods approaches in CID 16219555 research?

- Methodological Approach :

- Convergent Design : Combine quantitative data (e.g., IC50 values) with qualitative insights (e.g., researcher observations during assays) to contextualize findings .

- Sequential Exploration : Use preliminary computational predictions to guide targeted experimental validations, reducing resource waste .

Data Synthesis and Dissemination

Q. How to address validity and reliability challenges in CID 16219555 research?

Q. What strategies enhance interdisciplinary collaboration for CID 16219555 studies?

Q. How to conduct a meta-analysis of CID 16219555’s pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.